molecular formula C4H5BrO2 B2977583 (Z)-3-Bromopropenoic acid methyl ester CAS No. 6214-22-8

(Z)-3-Bromopropenoic acid methyl ester

Cat. No. B2977583
CAS RN: 6214-22-8
M. Wt: 164.986
InChI Key: HGOGNLOBEAIJAM-IHWYPQMZSA-N
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Description

Fatty acid methyl esters (FAMEs) are a type of fatty acid ester that are derived by transesterification of fats with methanol . They are used in a variety of applications, including as a key component in biodiesel .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one common method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of a fatty acid methyl ester like “(Z)-3-Bromopropenoic acid methyl ester” would consist of a carboxylate (COO-) group attached to a long hydrocarbon chain, with a methyl (CH3) group attached to the oxygen of the carboxylate group .


Chemical Reactions Analysis

Esters, including FAMEs, can undergo a variety of chemical reactions. For example, they can be hydrolyzed under both acidic and basic conditions to yield alcohols and carboxylic acids . They can also be reduced to alcohols using reducing agents like lithium aluminum hydride .

Scientific Research Applications

Surfactants and Emulsifiers

Methyl ester sulfonate (MES) anionic surfactants, which are made from natural resources, are of particular interest as sustainable surfactants . They offer good physicochemical properties for applications as detergents and emulsifiers . The stability of surfactant emulsions is around 60%, which is comparable to that of sodium dodecyl sulfate .

Asphalt and Asphalt-Latex Emulsions

Several studies have focused on the use of methyl ester sulfonates as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions . They are also used as solvent replacements for aromatic hydrocarbon solvents in emulsifiable concentrate formulations .

Methanol Dehydration to Dimethyl Ether

Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts . The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C) .

Gas Chromatography–Mass Spectrometry (GC–MS/MS)

Methyl ester sulfonates can be used for the determination of Fatty Acid Methyl Esters (FAMEs) with GC–MS/MS operating in Multiple Reaction Monitoring (MRM) mode .

Potential Therapeutic Applications

There has been some research into the cytotoxicity and safety profile of certain methyl esters, with implications for potential therapeutic applications . However, it’s important to note that the specific study referenced here has been retracted , indicating that further research is needed in this area.

Mechanism of Action

Future Directions

Research into FAMEs is ongoing, with potential applications in areas such as biofuel production and microbiology . For example, Escherichia coli has been engineered to produce biodiesel directly from ligno-cellulosic sugars, bypassing the need for trans-esterification .

properties

IUPAC Name

methyl (Z)-3-bromoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOGNLOBEAIJAM-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Bromopropenoic acid methyl ester

CAS RN

6214-22-8
Record name methyl (2Z)-3-bromoprop-2-enoate
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